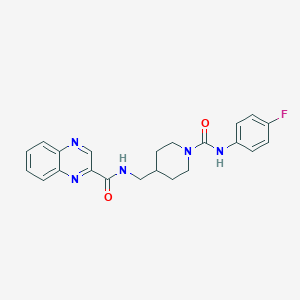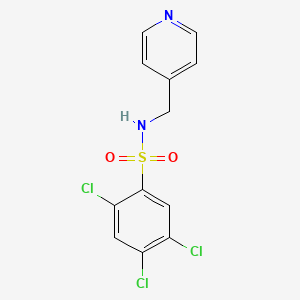
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligands for Peripheral Benzodiazepine Receptors
The novel quinoline-2-carboxamide derivatives, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have been labeled as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds demonstrated high specific binding to PBR in various organs in rat models, suggesting their promise for PBR imaging in vivo, which could enhance diagnostic capabilities for various neurological conditions (Matarrese et al., 2001).
Inotropic Evaluation for Cardiac Function
A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides was synthesized and evaluated for positive inotropic activity. These compounds, particularly 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, showed favorable activity in increasing stroke volume in isolated rabbit-heart preparations, suggesting potential applications in the treatment of heart failure (Ji-Yong Liu et al., 2009).
Bifunctional Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists
The compound THRX-198321, a single molecule with both muscarinic acetylcholine receptor (mAChR) antagonist and β2-adrenoceptor (β2AR) agonist moieties, showed high affinity and potent activities for both receptors. This bifunctional approach suggests a novel therapeutic strategy for treating diseases such as chronic obstructive pulmonary disease (COPD), combining bronchodilator and anti-inflammatory effects in a single molecule (Steinfeld et al., 2011).
Chemosensors for Metal Ion Detection
A new chemosensor capable of monitoring Zn2+ concentrations in living cells and aqueous solutions was developed, demonstrating the potential of quinoline derivatives in environmental and biological monitoring. This sensor showed remarkable fluorescence enhancement in the presence of Zn2+, allowing for the detection and quantification of Zn2+ with high sensitivity and specificity, which could be crucial for medical diagnostics and environmental monitoring (Park et al., 2015).
Antitumor Agents
Novel 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties showed promising activity against a wide range of cancer lines. These compounds, especially those with N-methylpiperazine substituents, exhibited significant cytotoxic effects against human lung adenocarcinoma cells, suggesting their potential as new anticancer agents. The mechanism of their cytotoxic effect may be associated with cell cycle arrest and induction of mitochondrial apoptosis, highlighting the therapeutic potential of quinoline derivatives in oncology (Mamedov et al., 2022).
Propiedades
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c23-16-5-7-17(8-6-16)26-22(30)28-11-9-15(10-12-28)13-25-21(29)20-14-24-18-3-1-2-4-19(18)27-20/h1-8,14-15H,9-13H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKLHFINZVMMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2699853.png)
![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)
![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)



![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)
